methyl 2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate
Description
methyl 2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a pyrimidine and benzothiazole moiety, making it a valuable subject for research in medicinal chemistry and materials science.
Properties
CAS No. |
50290-39-6 |
|---|---|
Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27g/mol |
IUPAC Name |
methyl 2-oxopyrimido[2,1-b][1,3]benzothiazole-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3S/c1-17-11(16)8-6-10(15)13-12-14(8)7-4-2-3-5-9(7)18-12/h2-6H,1H3 |
InChI Key |
PMMSVWGUTOEEIB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)N=C2N1C3=CC=CC=C3S2 |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxopyrimido[2,1-b][1,3]benzothiazole-4-carboxylate typically involves the condensation of 2-aminobenzothiazole with dimethyl but-2-ynedioate. This reaction is carried out under reflux conditions in methanol, yielding the desired product . The reaction mechanism involves an initial Michael addition on an acetylenic carbon by the ring nitrogen, forming an enamine with the fumarate structure. Subsequent ring-closure involving the β-methoxycarbonyl- and imino-groups leads to the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups to the compound.
Scientific Research Applications
methyl 2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 2-oxopyrimido[2,1-b][1,3]benzothiazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-chloro-4-oxo-4H-pyrimido[2,1-b]benzothiazole-2-carboxylate: A positional isomer with different substitution patterns.
Methyl 4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate: A related compound with a different ring structure.
Uniqueness
methyl 2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate is unique due to its fused ring system, which imparts specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
